Hydrogen-Bond Donor/Acceptor Capacity: Oxime vs. Aldehyde and Alcohol Analogs
The oxime group introduces an additional hydrogen-bond donor (OH) and acceptor (C=N) relative to the 4-carbaldehyde analog (acceptor only) and the 4-hydroxymethyl analog (donor only). The target compound possesses 3 H-bond donors (oxime OH, aniline NH) and 5 H-bond acceptors (oxime N, pyrimidine N1, pyrimidine N3, aniline N, oxime O), compared to 2 donors/5 acceptors for the aldehyde analog (6-methyl-2-(phenylamino)pyrimidine-4-carbaldehyde) and 3 donors/4 acceptors for the alcohol analog (6-methyl-2-(phenylamino)pyrimidin-4-yl)methanol, CAS 116389-38-9). This expanded H-bonding capacity is critical for target engagement in kinase ATP-binding pockets where the hinge region typically requires a donor-acceptor-donor motif [1]. The oxime PSA of 70.14 Ų vs. estimated ~55-60 Ų for the aldehyde analog indicates improved aqueous solubility potential and altered blood-brain barrier penetration characteristics .
| Evidence Dimension | Hydrogen-bond donor and acceptor count; Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 3 H-bond donors, 5 H-bond acceptors; PSA = 70.14 Ų; LogP = 2.32 |
| Comparator Or Baseline | 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde (aldehyde analog): ~2 H-bond donors, ~5 H-bond acceptors, estimated PSA ~55-60 Ų (data not explicitly reported for this specific analog). 6-Methyl-2-(phenylamino)pyrimidin-4-yl)methanol (alcohol analog, CAS 116389-38-9): ~3 H-bond donors, ~4 H-bond acceptors. |
| Quantified Difference | Target compound shows net +1 H-bond donor and +5-15 Ų higher PSA vs. aldehyde analog; +1 H-bond acceptor vs. alcohol analog. |
| Conditions | Calculated molecular properties from SMILES (Daylight/CACTVS); no experimental assay context for H-bond count. |
Why This Matters
For structure-based drug design, the expanded H-bond pharmacophore of the oxime directly impacts kinase selectivity and potency, making this compound a strategically distinct building block vs. simpler 4-substituted PAP intermediates.
- [1] Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. J. Med. Chem., 2013. View Source
